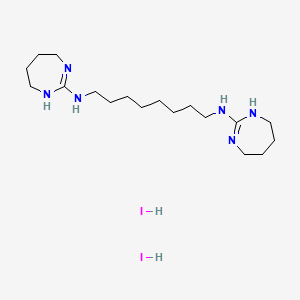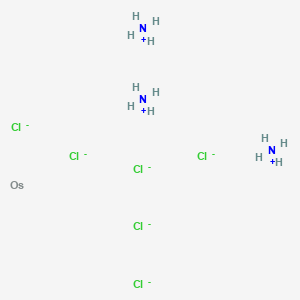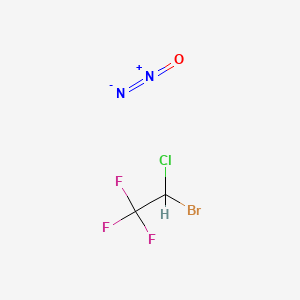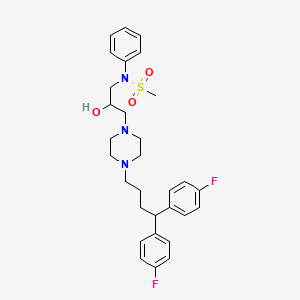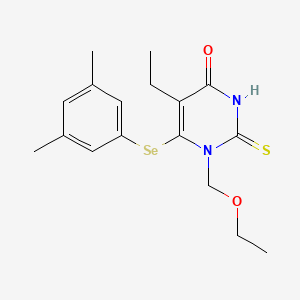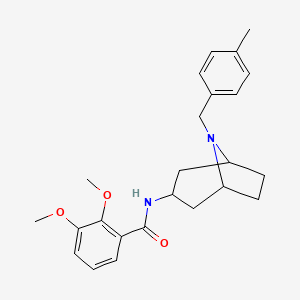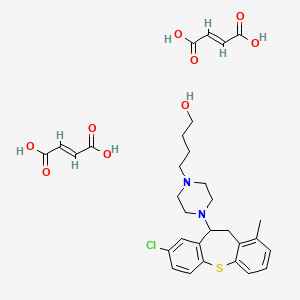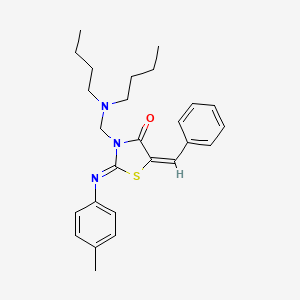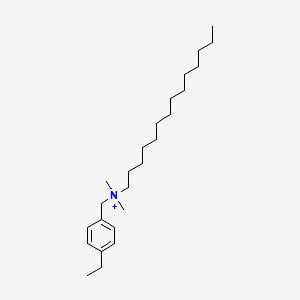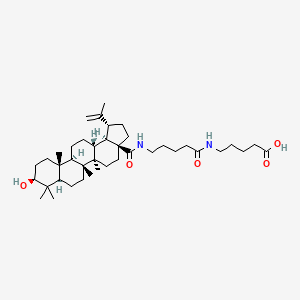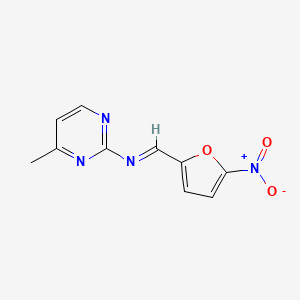
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine is an organic compound that features a pyrimidine ring substituted with a methyl group and a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine typically involves the condensation of 4-methyl-2-pyrimidinamine with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran moiety.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyrimidine derivatives are the major products.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in cells. The pyrimidine ring can interact with nucleic acids, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-((5-nitro-2-furanyl)methylene)-2-pyrimidinamine: Unique due to its specific substitution pattern and combination of functional groups.
Other Nitrofurans: Share the nitrofuran moiety but differ in other substituents.
Pyrimidine Derivatives: Similar core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a nitrofuran moiety and a substituted pyrimidine ring, which imparts specific chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
132478-31-0 |
|---|---|
Molekularformel |
C10H8N4O3 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
(E)-N-(4-methylpyrimidin-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C10H8N4O3/c1-7-4-5-11-10(13-7)12-6-8-2-3-9(17-8)14(15)16/h2-6H,1H3/b12-6+ |
InChI-Schlüssel |
BHGFGGOIQXEJKW-WUXMJOGZSA-N |
Isomerische SMILES |
CC1=NC(=NC=C1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=NC=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


